molecular formula C20H20FN5OS B14991795 N-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14991795
M. Wt: 397.5 g/mol
InChI Key: KVCWALUXAQKMBC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through various synthetic routes. One efficient method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, ortho esters, and dibenzoylacetylene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction of 4-amino-5-(2-alkoxyphenyl)-4H-1,2,4-triazole-3-thiols with substituted phenacyl bromides in the presence of potassium hydroxide yields 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .

Scientific Research Applications

N-(2-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. It has been studied for its potential use in medicinal chemistry as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agent . Additionally, it has shown promise as an enzyme inhibitor, with activities against carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

N-(2-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique substitution pattern of N-(2-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20FN5OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5OS/c1-2-8-16-23-24-20-26(16)25-17(13-9-4-3-5-10-13)18(28-20)19(27)22-15-12-7-6-11-14(15)21/h3-7,9-12,17-18,25H,2,8H2,1H3,(H,22,27)

InChI Key

KVCWALUXAQKMBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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